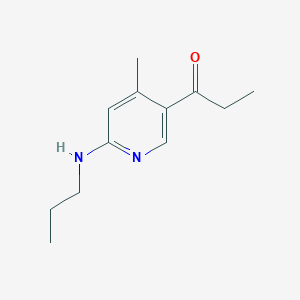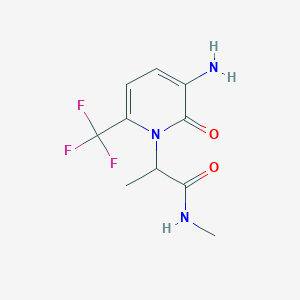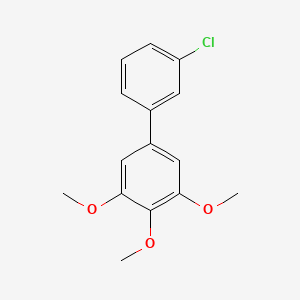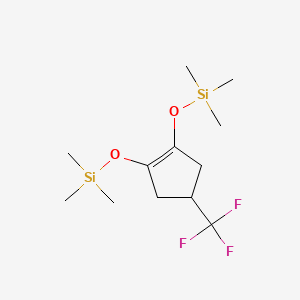
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H23F3O2Si2. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further connected to two trimethylsilane groups through oxygen atoms. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) typically involves the reaction of cyclopentene derivatives with trifluoromethylating agents and subsequent silylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction may be carried out in an inert atmosphere using anhydrous solvents and a base to facilitate the formation of the desired product.
Industrial Production Methods
While the compound is mainly produced on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component of medical devices is ongoing.
Industry: It is used in the development of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the trimethylsilane groups can enhance its solubility and compatibility with other materials. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(dimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(methylsilane)
Uniqueness
The uniqueness of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) lies in its specific combination of trifluoromethyl and trimethylsilane groups. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and solubility, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23F3O2Si2 |
|---|---|
Molecular Weight |
312.47 g/mol |
IUPAC Name |
trimethyl-[4-(trifluoromethyl)-2-trimethylsilyloxycyclopenten-1-yl]oxysilane |
InChI |
InChI=1S/C12H23F3O2Si2/c1-18(2,3)16-10-7-9(12(13,14)15)8-11(10)17-19(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
FTNXOXOJMJLIBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC(C1)C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


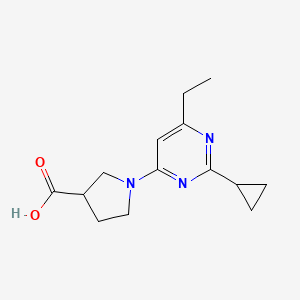
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)
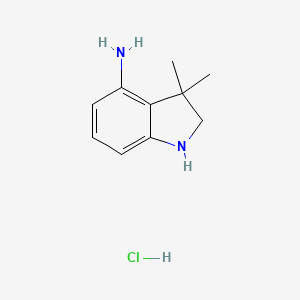

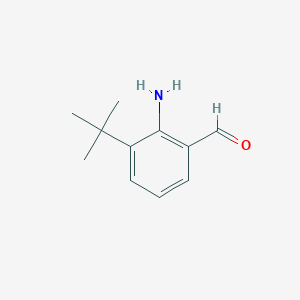
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
